4-Butylpiperidine

Vue d'ensemble

Description

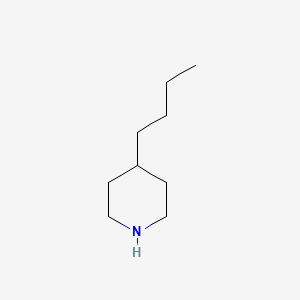

4-Butylpiperidine is an organic compound with the chemical formula C9H19N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a butyl group attached to the fourth carbon of the piperidine ring. This compound is a colorless to light yellow liquid at room temperature and is used in various chemical and pharmaceutical applications .

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 4-butylpiperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, a derivative of piperidine, 1-[3-(1,1′-biphen)-4-yl] butylpiperidine (RC-33), has been used as a neuroprotective sigma-1 receptor agonist .

Biochemical Pathways

For example, in biosynthesis, D1-piperideine, a derivative of piperidine, plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .

Pharmacokinetics

It’s known that piperidine derivatives can have varying adme properties, which can impact their bioavailability and therapeutic effects .

Result of Action

For instance, piperine, a piperidine derivative, has been shown to regulate multiple signaling molecules and pathways, contributing to its pleiotropic activities .

Analyse Biochimique

Biochemical Properties

4-Butylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters such as serotonin and dopamine, leading to altered levels of these neurotransmitters in the brain. Additionally, this compound has been shown to interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cyclic adenosine monophosphate (cAMP) pathways, leading to changes in cellular responses to external stimuli. Furthermore, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of these biomolecules. For example, its binding to MAO results in the inhibition of the enzyme’s activity, preventing the breakdown of neurotransmitters. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive function. At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects underscore the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific transporters that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Butylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with butyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Piperidine and butyl bromide or butyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

4-Butylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

4-Butylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: this compound derivatives are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Comparaison Avec Des Composés Similaires

- 4-Methylpiperidine

- 4-Ethylpiperidine

- 4-Phenylpiperidine

This detailed overview provides a comprehensive understanding of 4-butylpiperidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-Butylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a butyl group attached at the 4-position. This structural feature contributes to its interaction with various biological targets, influencing its pharmacological profile.

1. Enzyme Inhibition:

this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

2. Interaction with G-Protein Coupled Receptors (GPCRs):

The compound interacts with GPCRs, which play crucial roles in signal transduction pathways. By modulating these pathways, this compound can influence various cellular responses, including gene expression and cellular metabolism.

3. Influence on cAMP Pathways:

Research indicates that this compound can modulate cyclic adenosine monophosphate (cAMP) signaling pathways. This modulation affects cellular responses to external stimuli and is critical in regulating physiological processes such as metabolism and neurotransmitter release.

Biological Activities

1. Anticancer Activity:

Studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds derived from piperidine structures have demonstrated antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the piperidine scaffold can enhance these anticancer properties.

2. Antimicrobial Properties:

this compound exhibits antimicrobial activity against several bacterial strains. Research indicates that modifications to the piperidine structure can lead to improved antibacterial efficacy against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus pyogenes .

3. Neuroprotective Effects:

The ability of this compound to inhibit MAO suggests a neuroprotective role, potentially offering therapeutic benefits in conditions like Alzheimer's disease . By increasing neurotransmitter levels, it may help alleviate symptoms associated with neurodegeneration.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various piperidine derivatives on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM, demonstrating significant anticancer activity compared to non-cancerous cells .

Case Study 2: Antibacterial Activity

In a comparative study of modified piperidine derivatives, the this compound derivative showed enhanced antibacterial activity against resistant bacterial strains. The IC50 values indicated a marked improvement over traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

4-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQSPCJCAJVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534645 | |

| Record name | 4-Butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-39-4 | |

| Record name | 4-Butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.